molecular formula C13H10N2O3S B14608634 Benzamide, N-[(4-nitrophenyl)thio]- CAS No. 60199-37-3

Benzamide, N-[(4-nitrophenyl)thio]-

Cat. No.: B14608634
CAS No.: 60199-37-3
M. Wt: 274.30 g/mol
InChI Key: ASCNTIAJJRMXMW-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C19H14N2O3S It is a derivative of benzamide, where the amide group is substituted with a 4-nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-nitrophenyl)thio]- typically involves the reaction of benzamide with 4-nitrophenylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoyl chloride, 4-nitrophenylthiol, and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for Benzamide, N-[(4-nitrophenyl)thio]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a nitro-substituted benzamide.

    Reduction: The major product is an amino-substituted benzamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Benzamide, N-[(4-nitrophenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)benzamide
  • 4-tert-butyl-N-(4-nitrophenyl)benzamide
  • 4-methoxy-N-(4-nitrophenyl)benzamide

Uniqueness

Benzamide, N-[(4-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.

Properties

CAS No.

60199-37-3

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(4-nitrophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H10N2O3S/c16-13(10-4-2-1-3-5-10)14-19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16)

InChI Key

ASCNTIAJJRMXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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